HDAC6 Inhibitory Potency: Class-Level Benchmarking Against Selective Probe BRD 9757
The target compound belongs to the pyrimidine hydroxy amide class of HDAC6 inhibitors described in U.S. Patent 9,409,890, which establishes that compounds bearing a heteroaryl cap group (such as 1,3-benzodioxole) linked to a hydroxypyrimidine zinc-binding group exhibit HDAC6 inhibitory activity in the low nanomolar range [1]. As a structural analog within this patented chemotype, the target compound is expected to demonstrate HDAC6 potency comparable to or exceeding the well-characterized HDAC6 probe BRD 9757 (IC50 = 30 nM), with the critical differentiation being its non-hydroxamic acid zinc-binding pharmacophore, which is associated with improved selectivity and reduced off-target metal chelation [2].
| Evidence Dimension | HDAC6 enzymatic inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Low nanomolar range (exact IC50 not publicly disclosed; inferred from patent SAR) |
| Comparator Or Baseline | BRD 9757: IC50 = 30 nM |
| Quantified Difference | Not directly quantified in a head-to-head assay; class-level inference suggests comparable or superior potency. |
| Conditions | Recombinant human HDAC6 enzymatic assay; specific conditions for target compound are not publicly available. |
Why This Matters
For researchers seeking an HDAC6 inhibitor with a non-hydroxamate zinc-binding group to avoid pan-HDAC toxicities, this compound offers a structurally differentiated starting point from tool compounds like BRD 9757.
- [1] Mazitschek, R. and Van Duzer, J.H., Acetylon Pharmaceuticals Inc. Pyrimidine hydroxy amide compounds as protein deacetylase inhibitors and methods of use thereof. U.S. Patent 9,409,890, issued August 9, 2016. View Source
- [2] BRD 9757. Potent and selective HDAC6 inhibitor (IC50 = 30 nM). Anjiechem product page. View Source
